

# Comprehensive literature review of 3-Methoxybutanal studies

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## Compound of Interest

Compound Name: *3-Methoxybutanal*

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## 3-Methoxybutanal: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**3-Methoxybutanal** is a specialty chemical with potential applications in various fields. This technical guide provides a comprehensive review of the existing scientific literature on **3-Methoxybutanal**, focusing on its chemical properties, synthesis, and currently understood biological significance. This document aims to serve as a foundational resource for researchers and professionals by consolidating available data, detailing experimental protocols, and identifying knowledge gaps to guide future research.

### Chemical and Physical Properties

**3-Methoxybutanal**, with the chemical formula  $C_5H_{10}O_2$ , is a colorless liquid.<sup>[1]</sup> Its chemical structure consists of a four-carbon aldehyde with a methoxy group at the third position. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **3-Methoxybutanal**

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	102.13 g/mol	<a href="#">[1]</a>
CAS Number	5281-76-5	<a href="#">[1]</a>
Boiling Point	384.44 K (calculated)	<a href="#">[1]</a>
logP (Octanol/Water Partition Coefficient)	0.610 (calculated)	<a href="#">[1]</a>
Water Solubility (log <sub>10</sub> WS in mol/l)	-0.39 (calculated)	<a href="#">[1]</a>
Standard Gibbs Free Energy of Formation (ΔfG°)	-215.74 kJ/mol (calculated)	<a href="#">[1]</a>
Enthalpy of Vaporization (ΔvapH°)	35.47 kJ/mol (calculated)	<a href="#">[1]</a>

## Synthesis of 3-Methoxybutanal

The primary documented method for the synthesis of **3-Methoxybutanal** is through the reaction of crotonaldehyde with methanol in an alkaline solution. This reaction forms **3-Methoxybutanal** as an intermediate in a two-step process to produce 3-methoxybutanol.

## Experimental Protocol: Synthesis from Crotonaldehyde

The following protocol is based on the process described in patent literature, outlining the formation of **3-Methoxybutanal** as an intermediate.

### Step 1: Formation of **3-Methoxybutanal**

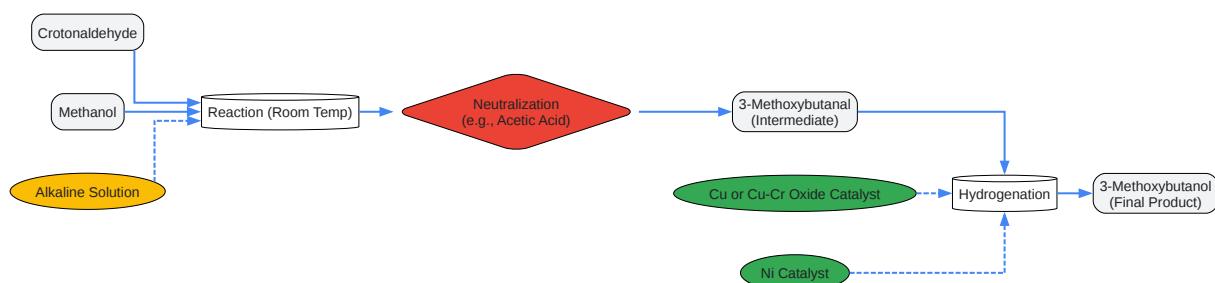
- Reaction Setup: A reaction vessel equipped for cooling is charged with crotonaldehyde and an alkaline solution (e.g., sodium hydroxide in methanol).
- Reaction Conditions: The reaction is typically carried out at room temperature under atmospheric pressure. Due to the exothermic nature of the reaction, cooling is necessary to maintain the temperature.

- Reaction Mixture: Crotonaldehyde is reacted with methanol in the presence of an alkaline catalyst.
- Neutralization: After the reaction is complete, the mixture is neutralized, for example, with acetic acid.

#### Step 2: Hydrogenation to 3-Methoxybutanol (Following step)

- The neutralized reaction mixture containing **3-Methoxybutanal** is then subjected to hydrogenation in the presence of a catalyst.
- Catalysts: A copper oxide or copper-chromium oxide catalyst is used initially, followed by a nickel-containing catalyst.
- Conditions: The hydrogenation is carried out at temperatures between 150 to 180°C and pressures ranging from 100 to 150 bar.

Below is a diagram illustrating the synthesis workflow.



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Caption: Synthesis workflow for 3-Methoxybutanol with **3-Methoxybutanal** as an intermediate.

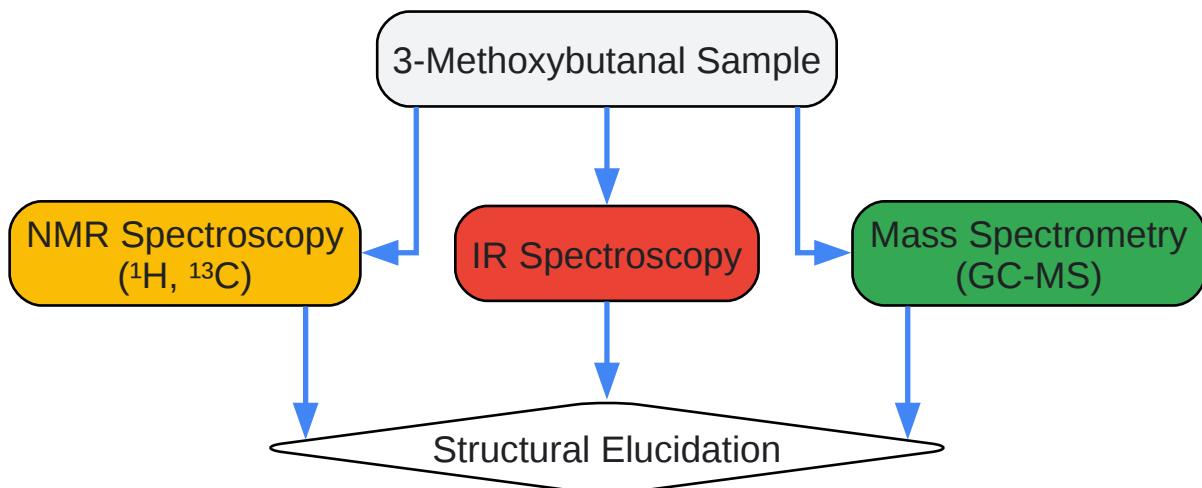
## Spectroscopic Data

Experimentally obtained spectroscopic data for **3-Methoxybutanal** is not widely available in public databases. However, spectral data for related compounds can provide a basis for characterization.

Table 2: Spectroscopic Data for **3-Methoxybutanal** and Related Compounds

Compound	<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ ppm)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ ppm)	Key IR Absorption s (cm <sup>-1</sup> )	Mass Spectrum (m/z)	Source
3-Methoxybutanal	Data not readily available	Data not readily available	Data not readily available	Data not readily available	[2]
3-Methoxy-1-butanol	1.19 (d), 1.73 (m), 2.92 (br s), 3.35 (s), 3.59 (m), 3.74 (m)	Data not readily available	3400 (O-H), 2970, 2930, 2870 (C-H), 1130 (C-O)	104 (M+), 89, 71, 59	[3][4]
3-Methyl-3-methoxybutanol	1.15 (s), 1.75 (t), 3.18 (s), 3.75 (t)	Data not readily available	3400 (O-H), 2970, 2930 (C-H), 1150, 1080 (C-O)	118 (M+), 103, 87, 73	[5][6]

The expected <sup>1</sup>H NMR spectrum of **3-Methoxybutanal** would show a doublet for the terminal methyl group, a singlet for the methoxy group, a multiplet for the methine proton, and a multiplet for the methylene protons adjacent to the aldehyde, with the aldehyde proton appearing significantly downfield. The <sup>13</sup>C NMR would show characteristic peaks for the aldehyde carbonyl carbon, the carbon bearing the methoxy group, the methoxy carbon, and the other aliphatic carbons. The IR spectrum would be dominated by a strong carbonyl (C=O) stretch around 1725 cm<sup>-1</sup> and C-O stretching bands.



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Caption: General workflow for spectroscopic analysis of **3-Methoxybutanal**.

## Biological Activity and Toxicological Profile

A comprehensive search of the scientific literature reveals a significant lack of studies on the biological activity and toxicological profile of **3-Methoxybutanal**. There are no readily available in vitro or in vivo studies, biological assays, or detailed toxicology reports specifically for this compound.

For context, toxicological data for a structurally related compound, 3-methoxy-3-methyl-1-butanol, is available and indicates low acute toxicity. However, this data cannot be directly extrapolated to **3-Methoxybutanal**. The biological relevance of the structurally similar 3-methylbutanal is primarily in the context of flavor chemistry and as a product of amino acid metabolism in microorganisms.

The absence of biological data for **3-Methoxybutanal** represents a major knowledge gap and a potential area for future research, particularly if this compound is to be considered for applications where human or environmental exposure is possible.

## Conclusion and Future Directions

**3-Methoxybutanal** is a specialty chemical with a defined, albeit not extensively detailed, synthesis route. Its primary documented role is as an intermediate in the production of 3-

methoxybutanol. The most significant finding of this review is the profound lack of information regarding its biological activities and toxicological profile.

For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the current inability to assess its safety and potential biological effects. The opportunity lies in the potential for novel discoveries. Future research should prioritize:

- Development of a detailed, optimized laboratory-scale synthesis and purification protocol for **3-Methoxybutanal**.
- Comprehensive spectroscopic characterization (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and high-resolution mass spectrometry).
- In vitro and in vivo toxicological studies to determine its safety profile.
- Screening for potential biological activities, such as antimicrobial, antifungal, or other pharmacologically relevant effects.

Addressing these areas will be crucial in determining the potential utility and safety of **3-Methoxybutanal** in any future applications.

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